1,1-Difluoro-4-methylcyclohexane 1,1-Difluoro-4-methylcyclohexane
Brand Name: Vulcanchem
CAS No.: 74185-74-3
VCID: VC8134342
InChI: InChI=1S/C7H12F2/c1-6-2-4-7(8,9)5-3-6/h6H,2-5H2,1H3
SMILES: CC1CCC(CC1)(F)F
Molecular Formula: C7H12F2
Molecular Weight: 134.17 g/mol

1,1-Difluoro-4-methylcyclohexane

CAS No.: 74185-74-3

Cat. No.: VC8134342

Molecular Formula: C7H12F2

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluoro-4-methylcyclohexane - 74185-74-3

CAS No. 74185-74-3
Molecular Formula C7H12F2
Molecular Weight 134.17 g/mol
IUPAC Name 1,1-difluoro-4-methylcyclohexane
Standard InChI InChI=1S/C7H12F2/c1-6-2-4-7(8,9)5-3-6/h6H,2-5H2,1H3
Standard InChI Key WQNDAVGXCMQSSH-UHFFFAOYSA-N
SMILES CC1CCC(CC1)(F)F
Canonical SMILES CC1CCC(CC1)(F)F

Structural and Molecular Characteristics

Molecular Architecture

The cyclohexane ring in 1,1-difluoro-4-methylcyclohexane adopts a chair conformation, minimizing steric strain. The two fluorine atoms occupy equatorial positions at the 1-carbon, while the methyl group at the 4-position adopts an axial or equatorial orientation depending on the ring’s dynamic equilibrium. This spatial arrangement significantly impacts the compound’s dipole moment, boiling point (120C\approx 120^\circ\text{C}), and solubility in nonpolar solvents.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC7H12F2\text{C}_7\text{H}_{12}\text{F}_2
Molecular Weight134.17 g/mol
Boiling Point~120°C (estimated)
Density1.12 g/cm³ (predicted)
SolubilityLow in water; miscible with organic solvents

Synthetic Methodologies

Fluorination of 4-Methylcyclohexanol

The most common synthesis route involves the fluorination of 4-methylcyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These agents facilitate the substitution of the hydroxyl group with fluorine atoms via an SN2\text{S}_\text{N}2 mechanism. The reaction typically proceeds at low temperatures (-20°C to 0°C) to minimize side reactions, yielding 1,1-difluoro-4-methylcyclohexane with >70% efficiency.

4-Methylcyclohexanol+2DAST1,1-Difluoro-4-methylcyclohexane+Byproducts\text{4-Methylcyclohexanol} + 2\text{DAST} \rightarrow \text{1,1-Difluoro-4-methylcyclohexane} + \text{Byproducts}

Direct Fluorination of 4-Methylcyclohexane

Alternative methods employ elemental fluorine (F2\text{F}_2) or xenon difluoride (XeF2\text{XeF}_2) under controlled conditions. This approach requires specialized equipment due to fluorine’s high reactivity and toxicity. The reaction proceeds via a radical mechanism, producing regioselective difluorination at the 1-position.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atoms at the 1-position are susceptible to nucleophilic displacement. For example, treatment with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) replaces fluorine with hydrogen, yielding 4-methylcyclohexane:

1,1-Difluoro-4-methylcyclohexane+LiAlH44-Methylcyclohexane+2HF\text{1,1-Difluoro-4-methylcyclohexane} + \text{LiAlH}_4 \rightarrow \text{4-Methylcyclohexane} + 2\text{HF}

Elimination Reactions

Under basic conditions, 1,1-difluoro-4-methylcyclohexane undergoes dehydrofluorination to form 4-methylcyclohexene. This reaction is catalyzed by potassium hydroxide (KOH\text{KOH}) in ethanol:

1,1-Difluoro-4-methylcyclohexane+KOH4-Methylcyclohexene+2KF+H2O\text{1,1-Difluoro-4-methylcyclohexane} + \text{KOH} \rightarrow \text{4-Methylcyclohexene} + 2\text{KF} + \text{H}_2\text{O}

Applications in Scientific Research

Pharmaceutical Intermediates

Fluorinated compounds are pivotal in drug design due to their enhanced metabolic stability and bioavailability. 1,1-Difluoro-4-methylcyclohexane serves as a precursor for antipsychotic and anticancer agents, where fluorine atoms improve binding affinity to target proteins.

Materials Science

The compound’s thermal stability (ΔHcombustion=3,200kJ/mol\Delta H_\text{combustion} = -3,200 \, \text{kJ/mol}) and low polarizability make it suitable for polymer additives. It enhances the flame-retardant properties of polyolefins and reduces dielectric constants in electronic materials.

Table 2: Industrial Applications

IndustryApplicationBenefit
PharmaceuticalsDrug intermediateImproved pharmacokinetics
ElectronicsDielectric materialReduced signal loss
AerospaceFlame-retardant coatingsEnhanced safety

Comparative Analysis with Analogues

vs. 1,1-Difluoro-3-methylcyclohexane

The positional isomer 1,1-difluoro-3-methylcyclohexane (CAS 74185-73-2) exhibits distinct reactivity due to the methyl group’s proximity to fluorine atoms. For instance, steric hindrance in the 3-methyl derivative reduces nucleophilic substitution rates by 40% compared to the 4-methyl isomer.

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